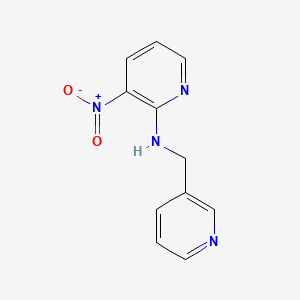

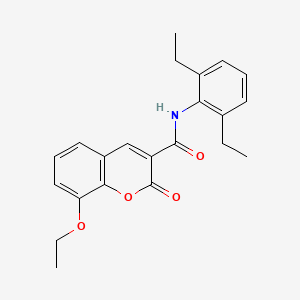

![molecular formula C11H11FN2O3S2 B2498297 4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396629-36-9](/img/structure/B2498297.png)

4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidinones and benzothiazoles are two classes of heterocyclic compounds known for their diverse chemical properties and broad applicability in pharmaceuticals and materials science. The integration of these units, especially with functional groups like fluorine and methylsulfonyl, can lead to compounds with unique chemical and physical properties.

Synthesis Analysis

The synthesis of azetidinones and benzothiazoles often involves the condensation of Schiff's bases with various chlorides or the cyclization of Schiff's base with thioglycolic acid or chloroacetyl chloride, leading to the formation of azetidin-2-ones and thiazolidin-4-ones, respectively. These methods allow for the introduction of diverse substituents, including fluorine and methylsulfonyl groups, enhancing the compound's reactivity and potential applications (Gurupadayya et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiazole backbone, often modified with additional functional groups like fluorine, which can significantly alter the electronic distribution across the molecule. This modification can lead to changes in the molecule's reactivity, potentially enhancing its ability to participate in various chemical reactions (Tasal & Kumalar, 2012).

Chemical Reactions and Properties

The presence of azetidinone and benzothiazole units within a molecule often enables it to undergo a variety of chemical reactions, including nucleophilic substitution reactions facilitated by the electron-withdrawing effects of substituents like fluorine. These compounds can also participate in cycloaddition reactions, contributing to their versatility in synthetic chemistry (Laporte et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by the nature of their substituents. For example, fluorine atoms can decrease the compound's polarity, affecting its solubility in organic solvents (Okabe et al., 2002).

Chemical Properties Analysis

The chemical properties of these compounds are largely defined by their functional groups. The azetidinone and benzothiazole moieties confer a range of potential activities, from antibacterial and anticancer properties to applications in materials science due to their ability to form stable, conjugated systems with interesting electronic properties (Hussein et al., 2020).

科学的研究の応用

Chemical Synthesis and Evaluation

The synthesis and pharmacological evaluation of related azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole structures have been explored for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These compounds are synthesized through the condensation of 2-aminobenzo[1,3]thiazole with various aromatic aldehydes, followed by reactions with acetyl chloride, chloroacetyl chloride, and thioglycolic acid to yield azetidin-2-ones and thiazolidin-4-ones derivatives (Gurupadayya et al., 2008).

Antimicrobial and Anticancer Potential

The exploration of fluoroalkylidene-oxetanes and -azetidines through the Julia–Kocienski reaction has led to the creation of fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions, showing potential as precursors for bioactive molecules. Such compounds have been synthesized from 3-oxetanone, 3-azetidinone, and fluorosulfones, offering a pathway to access 3,3-disubstituted oxetanes (Laporte et al., 2015). Additionally, a new class of bioactive agents based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, including thiazolidinone and azetidinone analogues, has been synthesized and shown remarkable activity against certain cancer cell lines and multidrug-resistant strains, indicating their potential as antimicrobial and anticancer agents (Hussein et al., 2020).

Enhancing Antimicrobial Activity

The synthesis of fluorobenzamides containing thiazole and thiazolidine, which incorporate a fluorine atom at the 4th position of the benzoyl group, has been undertaken to enhance antimicrobial activity. These compounds have been shown to be active against a range of bacterial and fungal strains, highlighting the significance of the fluorine atom in boosting antimicrobial properties (Desai et al., 2013).

将来の方向性

Thiazoles and their derivatives have been the focus of considerable research due to their wide range of biological activities . Future research could involve the synthesis of new thiazole derivatives, including “4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole”, and the investigation of their potential biological activities.

作用機序

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they generally interact with enzymes or receptors to exert their effects.

Mode of Action

The mode of action of thiazole compounds depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways depending on their targets. For example, antineoplastic thiazoles may interfere with DNA synthesis or other cellular processes to inhibit the growth of cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of Action

The result of the action of thiazole compounds can range from antimicrobial effects to antineoplastic effects, depending on the specific compound and its target .

Action Environment

The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

4-fluoro-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S2/c1-19(15,16)14-5-7(6-14)17-11-13-10-8(12)3-2-4-9(10)18-11/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXRUHNKSLOMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)